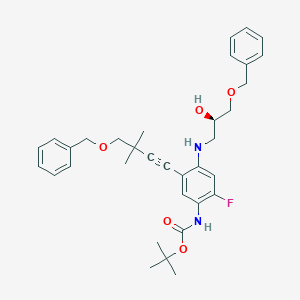
(R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-(4-(benzyloxy)-3,3-diMethylbut-1-yn-1-yl)-2-fluorophenyl)carbaMate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, benzyloxy substituents, and a fluorophenyl carbamate structure, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary, but typically involve the use of protecting groups such as tert-butyl and benzyloxy, and reagents like fluorophenyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups or to convert the carbamate to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its ability to interact with specific molecular targets could make it useful in drug discovery and development .
Industry
In industry, ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate could be used in the production of specialty chemicals or materials with specific properties .
Mechanism of Action
The mechanism of action of ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and fluorophenyl derivatives, such as:
- ®-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-3-Amino-4-(benzyloxy)-4-oxobutanoic acid
Uniqueness
What sets ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides opportunities for the development of new compounds with potentially valuable properties .
Properties
Molecular Formula |
C34H41FN2O5 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
tert-butyl N-[5-(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-2-fluoro-4-[[(2R)-2-hydroxy-3-phenylmethoxypropyl]amino]phenyl]carbamate |
InChI |
InChI=1S/C34H41FN2O5/c1-33(2,3)42-32(39)37-31-18-27(16-17-34(4,5)24-41-22-26-14-10-7-11-15-26)30(19-29(31)35)36-20-28(38)23-40-21-25-12-8-6-9-13-25/h6-15,18-19,28,36,38H,20-24H2,1-5H3,(H,37,39)/t28-/m1/s1 |
InChI Key |
SQLBXRYWXNFXPJ-MUUNZHRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C#CC(C)(C)COCC2=CC=CC=C2)NC[C@H](COCC3=CC=CC=C3)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C#CC(C)(C)COCC2=CC=CC=C2)NCC(COCC3=CC=CC=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112106.png)
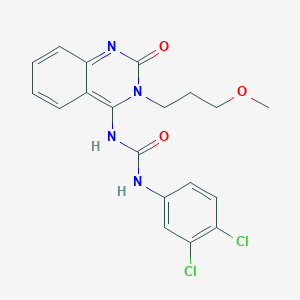
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)

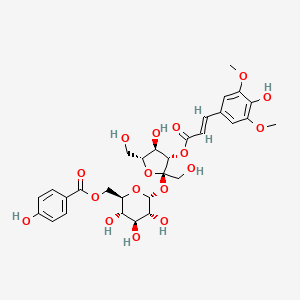
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)
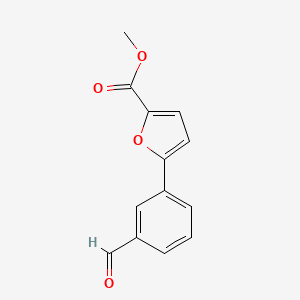

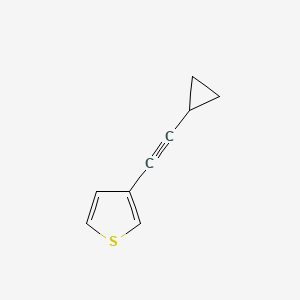
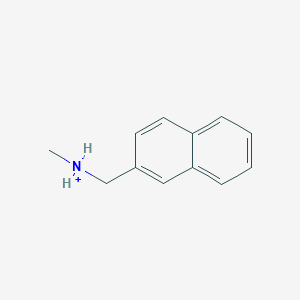
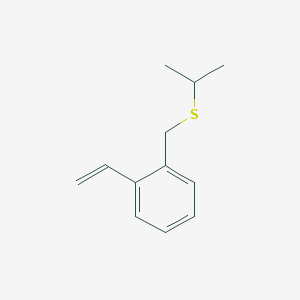
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
